molecular formula C6H4F2INO B13680173 1-(Difluoromethyl)-3-iodopyridin-2(1H)-one

1-(Difluoromethyl)-3-iodopyridin-2(1H)-one

Cat. No.: B13680173
M. Wt: 271.00 g/mol
InChI Key: QYEZJSWOQFDSKE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-iodopyridin-2(1H)-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and iodine substituents on the pyridine ring makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents and radical initiators under controlled conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of 1-(Difluoromethyl)-3-iodopyridin-2(1H)-one may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(Difluoromethyl)-3-iodopyridin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the development of biologically active molecules and probes for studying biological processes.

    Industry: The compound can be used in the production of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-iodopyridin-2(1H)-one involves its ability to participate in various chemical reactions due to the presence of the difluoromethyl and iodine substituents. These substituents can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-3-chloropyridin-2(1H)-one
  • 1-(Difluoromethyl)-3-bromopyridin-2(1H)-one
  • 1-(Difluoromethyl)-3-fluoropyridin-2(1H)-one

Uniqueness

1-(Difluoromethyl)-3-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which can participate in a wide range of chemical reactions, including cross-coupling reactions. This makes it a versatile intermediate for the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C6H4F2INO

Molecular Weight

271.00 g/mol

IUPAC Name

1-(difluoromethyl)-3-iodopyridin-2-one

InChI

InChI=1S/C6H4F2INO/c7-6(8)10-3-1-2-4(9)5(10)11/h1-3,6H

InChI Key

QYEZJSWOQFDSKE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)I)C(F)F

Origin of Product

United States

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